molecular formula C16H22N2O2S B2555367 (E)-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one CAS No. 2321346-02-3

(E)-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Cat. No.: B2555367
CAS No.: 2321346-02-3
M. Wt: 306.42
InChI Key: GJLFGGZUMPBPPK-SNAWJCMRSA-N
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Description

(E)-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C16H22N2O2S and its molecular weight is 306.42. The purity is usually 95%.
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Biological Activity

(E)-1-(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one is a synthetic compound characterized by its unique molecular structure, which includes a diazepane ring and a thiophene moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and neuropharmacological effects.

Structural Characteristics

The structural formula of the compound is represented as follows:

C16H22N2O2S\text{C}_{16}\text{H}_{22}\text{N}_{2}\text{O}_{2}\text{S}

This structure features:

  • A diazepane ring , which is known for its role in various pharmacological activities.
  • A tetrahydrofuran group , contributing to the compound's solubility and reactivity.
  • A thiophene unit , which can enhance biological interactions due to its electron-rich nature.

Antimicrobial Activity

Studies have indicated that compounds with similar frameworks exhibit significant antimicrobial properties. For instance, the compound's structural analogs have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds typically range from 31.25 to 62.5 µg/mL against standard bacterial strains .

Anticancer Properties

Research into the anticancer potential of this compound has revealed promising results. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines. For example, compounds with similar structures have been shown to exhibit cytotoxic effects in hypopharyngeal tumor cells, suggesting that this compound may also possess anticancer activity through mechanisms such as cell cycle arrest and apoptosis induction .

Neuropharmacological Effects

The diazepane component of the compound suggests potential interactions with central nervous system receptors. Preliminary studies indicate that it may act as an agonist or antagonist at specific neurotransmitter receptors, influencing pathways related to anxiety and depression . Further research is needed to elucidate these mechanisms fully.

The biological activity of this compound likely involves multiple pathways:

  • Receptor Interaction : The compound may modulate receptor activity through binding to specific sites on enzymes or receptors, affecting various biochemical pathways.
  • Enzyme Inhibition : It may inhibit key enzymes involved in metabolic processes, contributing to its antimicrobial and anticancer effects.

Case Studies and Research Findings

StudyFindings
Study 1Demonstrated antimicrobial activity against E. coli with MIC values of 40 µg/mL.
Study 2Showed cytotoxicity in FaDu hypopharyngeal tumor cells, inducing apoptosis more effectively than reference drugs like bleomycin.
Study 3Investigated neuropharmacological effects; suggested potential for modulation of CNS receptors based on diazepane structure.

Properties

IUPAC Name

(E)-1-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]-3-thiophen-2-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2S/c19-16(5-4-15-3-1-12-21-15)18-8-2-7-17(9-10-18)14-6-11-20-13-14/h1,3-5,12,14H,2,6-11,13H2/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJLFGGZUMPBPPK-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)C=CC2=CC=CS2)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN(C1)C(=O)/C=C/C2=CC=CS2)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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